N-{(E)-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
Overview
Description
N-{(E)-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes an iodine atom, a methoxy group, and a phenoxyethoxy moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Iodination: Introduction of the iodine atom to the phenyl ring.
Methoxylation: Addition of the methoxy group.
Phenoxyethoxylation: Attachment of the phenoxyethoxy moiety.
Formation of the triazole ring: Cyclization to form the 1,2,4-triazole ring.
Condensation: Final condensation to form the target compound.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the iodine atom or other reducible groups.
Substitution: Replacement of the iodine atom with other substituents.
Condensation: Formation of new bonds through the elimination of small molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogen exchange reactions may use reagents like sodium iodide or silver nitrate.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce deiodinated or demethylated compounds.
Scientific Research Applications
N-{(E)-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of N-{(E)-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine shares structural similarities with other triazole derivatives, such as fluconazole and itraconazole, which are known for their antifungal properties.
Other iodinated phenyl compounds: These compounds also exhibit unique reactivity and biological activities due to the presence of the iodine atom.
Uniqueness
Unique Structure: The combination of the iodine atom, methoxy group, and phenoxyethoxy moiety attached to the phenyl ring, along with the triazole ring, gives this compound its unique properties.
Properties
IUPAC Name |
(E)-1-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN4O3/c1-24-17-10-14(11-22-23-12-20-21-13-23)9-16(19)18(17)26-8-7-25-15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3/b22-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHUMNBCLAPJHL-SSDVNMTOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C=NN=C2)I)OCCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)I)OCCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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